N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxyaniline, 4-fluorobenzoyl chloride, and quinoline derivatives. Common synthetic routes may involve:
Acylation: Reacting 2,4-dimethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization with a quinoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would involve its interaction with specific molecular targets and pathways. For example, it might inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Benzoyl Derivatives: Compounds like benzoyl peroxide, used in acne treatment.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific structural features, such as the presence of both methoxy and fluorobenzoyl groups, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-18-11-12-21(23(13-18)34-2)28-24(30)15-29-14-20(25(31)16-7-9-17(27)10-8-16)26(32)19-5-3-4-6-22(19)29/h3-14H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJIOVWVIVSUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.